molecular formula C18H22N4OS B6474156 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline CAS No. 2640961-10-8

4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline

Cat. No.: B6474156
CAS No.: 2640961-10-8
M. Wt: 342.5 g/mol
InChI Key: ONZOHYZRLGAUEQ-UHFFFAOYSA-N
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Description

4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline is a complex organic compound that features a quinazoline core structure substituted with a piperidine ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinazoline derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.

Scientific Research Applications

4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a piperidine ring and a thiomorpholine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(1-quinazolin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(21-8-10-24-11-9-21)14-4-3-7-22(12-14)17-15-5-1-2-6-16(15)19-13-20-17/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZOHYZRLGAUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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